6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride
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Overview
Description
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group at the 6th position, a formyl group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring. These functional groups confer unique chemical properties to the compound, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The introduction of the benzyloxy group at the 6th position of the pyridine ring can be achieved through a nucleophilic substitution reaction. This involves reacting 6-chloropyridine with benzyl alcohol in the presence of a base such as potassium carbonate.
Formylation: The formyl group can be introduced at the 4th position using a Vilsmeier-Haack reaction. This involves reacting the intermediate compound with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group at the 2nd position. This can be achieved by reacting the intermediate compound with chlorosulfonic acid (HSO3Cl) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols, bases (e.g., triethylamine)
Major Products Formed
Oxidation: 6-(Benzyloxy)-4-carboxypyridine-2-sulfonyl chloride
Reduction: 6-(Benzyloxy)-4-hydroxymethylpyridine-2-sulfonyl chloride
Substitution: Various sulfonamide or sulfonate derivatives
Scientific Research Applications
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride is primarily related to its ability to interact with biological molecules through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The formyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzyloxy)-4-formylpyridine-2-sulfonamide
- 6-(Benzyloxy)-4-formylpyridine-2-sulfonate
- 6-(Benzyloxy)-4-carboxypyridine-2-sulfonyl chloride
Uniqueness
6-(Benzyloxy)-4-formylpyridine-2-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to its sulfonamide and sulfonate analogs. This makes it particularly valuable in applications requiring selective reactivity and covalent modification of biological targets.
Properties
Molecular Formula |
C13H10ClNO4S |
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Molecular Weight |
311.74 g/mol |
IUPAC Name |
4-formyl-6-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H10ClNO4S/c14-20(17,18)13-7-11(8-16)6-12(15-13)19-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
AUDWZNBVHIDRNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)C=O)S(=O)(=O)Cl |
Origin of Product |
United States |
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